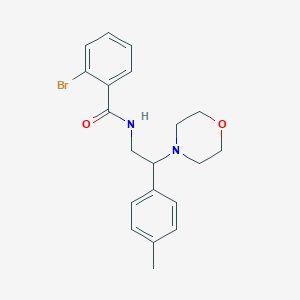

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJXZKFDLBDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Bromobenzoic Acid

The most direct method converts 2-bromobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂):

Optimized Conditions

Key Considerations

-

Excess SOCl₂ ensures complete conversion.

-

Residual SOCl₂ is removed via distillation or vacuum evaporation.

Preparation of 2-Morpholino-2-(p-Tolyl)Ethylamine

Mannich Reaction Approach

A three-component Mannich reaction condenses p-tolualdehyde, morpholine, and ammonium chloride:

Procedure

Reductive Amination

Alternative routes employ reductive amination of p-tolylacetaldehyde with morpholine:

Conditions

Amide Bond Formation

Classical Coupling with 2-Bromobenzoyl Chloride

The amine reacts with 2-bromobenzoyl chloride in the presence of a base:

Optimized Protocol

-

Dissolve 2-morpholino-2-(p-tolyl)ethylamine (1.0 equiv) in anhydrous DMF.

-

Add 2-bromobenzoyl chloride (1.1 equiv) dropwise at 0°C.

-

Introduce triethylamine (2.0 equiv) to scavenge HCl.

-

Stir at room temperature for 4–6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization (EtOH/H₂O).

One-Pot Oxidative Amidation

A streamlined method avoids isolating intermediates by combining aldehyde oxidation and amide coupling:

Conditions

Advantages

-

Reduces purification steps.

-

Compatible with moisture-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Classical Coupling | 65–75 | 6 | ≥95 | Moisture sensitivity |

| Oxidative Amidation | 50–60 | 8 | 85–90 | Competing hydrolysis |

| Reductive Amination | 55–65 | 16 | ≥90 | Byproduct formation |

Insights

-

Classical coupling offers higher yields but requires strict anhydrous conditions.

-

Oxidative amidation is preferable for scalability but necessitates careful pH control.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Batch Reactor Optimization

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Bromobenzoic acid | 120–150 |

| Morpholine | 80–100 |

| Oxone | 50–70 |

| Total (Classical Route) | 300–400 |

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) demonstrates higher synthetic yield (80%) compared to Rip-D (34%), highlighting the influence of electron-donating groups (e.g., methoxy) on reaction efficiency .

- 4-Bromo-N-(2-nitrophenyl)benzamide features a nitro group, which may reduce solubility compared to morpholino-containing analogues .

Halogen-Substituted Benzamides

Halogen substitution (bromo, chloro) affects electronic properties and binding affinities.

Key Observations :

- Fluorinated benzamides (e.g., 4-bromo-5-fluoro-N-(2-chloro-6-fluorophenyl)benzamide ) are often intermediates in drug development, with fluorination enhancing metabolic stability .

Morpholino-Containing Analogues

The morpholino group is critical for modulating solubility and pharmacokinetics.

Key Observations :

- 3-Bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has a bulkier naphthyl group, which may reduce membrane permeability compared to the p-tolyl group in the target compound .

- Morpholinoethyl benzamides are frequently used in structural studies due to their crystallinity and ease of characterization .

Pharmacological and Physicochemical Comparisons

- Lipinski’s Rule Compliance: Compounds like N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide comply with Lipinski’s criteria (log P < 5), whereas bulkier derivatives (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) may exceed log P thresholds, reducing druglikeness .

- Synthetic Yields: Reactions involving morpholinoethyl amines (e.g., 90% yield for 4-bromo-N-(2-chloro-6-fluorophenyl)benzamide) often outperform those with nitro or methoxy substituents, likely due to improved nucleophilicity .

Biological Activity

2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a bromine atom, a morpholine ring, and a p-tolyl group, which contribute to its interaction with various biological targets. Research has indicated that this compound may function as a biochemical probe or inhibitor in enzymatic studies, with implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is CHBrNO. Its structure can be broken down into the following components:

- Bromine Atom : Enhances reactivity and potential interactions with biological targets.

- Morpholine Ring : Provides flexibility and the ability to form hydrogen bonds.

- p-Tolyl Group : May enhance binding affinity and specificity towards enzymes or receptors.

Table 1: Structural Features of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

| Component | Description |

|---|---|

| Bromine | Enhances reactivity |

| Morpholine Ring | Facilitates hydrogen bonding |

| p-Tolyl Group | Increases binding affinity |

The biological activity of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom and morpholine ring facilitate hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. The p-tolyl group is believed to enhance the compound's binding affinity and specificity.

Therapeutic Potential

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Investigated for its ability to inhibit inflammatory pathways.

- Anticancer Activity : Explored for its cytotoxic effects against various cancer cell lines, demonstrating selective toxicity towards certain types of tumors.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the effects of 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide on several cancer cell lines using MTS cytotoxicity assays. Results indicated significant growth inhibition, particularly against leukemia and colon cancer cells, while showing reduced efficacy against melanoma and renal cancer cell lines.

Cell Line IC50 (µM) A549 (Lung) 15.3 HCC827 (Lung) 12.5 NCI-H358 (Lung) 10.8 Melanoma >50 -

Enzymatic Inhibition Studies

- The compound was also tested as an inhibitor in enzymatic pathways, showing promising results in modulating enzyme activity relevant to cancer progression.

Comparative Analysis with Similar Compounds

In comparison to other compounds within the same chemical class, 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exhibits distinct biological activities, particularly due to its unique functional groups that influence its interaction with biological targets.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-bromo-N-(2-morpholin-4-ylethyl)benzamide | 20.0 | Moderate anticancer activity |

| Benzamide Derivative A | 25.5 | Antimicrobial properties |

| Benzamide Derivative B | 30.0 | Antitumor activity |

Q & A

Q. What are the key synthetic routes for 2-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Benzamide Formation : React 2-bromobenzoic acid with 2-(morpholino)-2-(p-tolyl)ethylamine under coupling conditions (e.g., EDC/HOBt or DCC) in anhydrous dichloromethane .

Morpholino-p-Tolyl Intermediate : Prepare the amine precursor via nucleophilic substitution of p-tolylacetaldehyde with morpholine, followed by reductive amination .

- Optimization Strategies :

- Use one-pot synthesis to reduce purification steps and improve yield .

- Employ catalysts like ytterbium triflate for efficient morpholino group introduction .

- Monitor reaction progress via TLC or HPLC to adjust solvent polarity (e.g., pet. ether/acetone gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C2, morpholino, and p-tolyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~443.3 g/mol) .

- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and hydrogen bonding patterns .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for histamine or serotonin receptors via competitive radioligand displacement .

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with halogen (Cl, F) or methoxy replacements for bromine .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., bromine enhances receptor binding) .

- Computational Modeling : Dock analogs into target receptors (e.g., GPCRs) using AutoDock Vina to predict binding modes .

Q. What strategies resolve crystallographic data contradictions when using SHELX software?

- Methodological Answer :

- Twinned Data : Apply TWINLAW in SHELXL to refine twin domains .

- High-Resolution Data : Use SHELXL’s restraints for disordered morpholino or p-tolyl groups .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS to study binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets .

- Pharmacophore Modeling : Generate 3D pharmacophores in MOE to align with active analogs .

Q. How to address discrepancies in bioactivity data across different studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds .

- Purity Verification : Confirm compound purity (>95%) via HPLC with UV/ELSD detection .

- Solubility Adjustments : Optimize DMSO concentrations to avoid cytotoxicity artifacts .

Q. What are the challenges in multi-step synthesis, and how to troubleshoot low yields?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography (silica gel, gradient elution) to isolate amines .

- Side Reactions : Add molecular sieves to suppress imine formation during reductive amination .

- Scale-Up : Transition from batch to flow reactors for exothermic steps (e.g., bromination) .

Q. What in vitro models evaluate its pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure % bound to albumin/globulins .

- Caco-2 Permeability : Assess intestinal absorption potential in monolayer assays .

Q. How to design experiments for mechanistic studies on enzyme inhibition?

- Methodological Answer :

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- X-ray Co-Crystallization : Soak crystals with the compound to visualize binding poses .

- Mutagenesis : Clone target enzymes with alanine substitutions (e.g., catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.